![molecular formula C10H9ClN2O B2496819 1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- CAS No. 51581-56-7](/img/structure/B2496819.png)
1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-
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Overview
Description
“1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-” is a derivative of imidazole . Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with a focus on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .Molecular Structure Analysis
Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The molecular formula of “1H-Imidazole-2-methanol, 1-(3-chlorophenyl)-” is not directly available, but a related compound, “Imidazole-2-methanol, 1-methyl-”, has the molecular formula C5H8N2O .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D, and is highly soluble in water . The compound is classified as aromatic due to the presence of a planar ring containing 6 π-electrons .Scientific Research Applications
- Antifungal Agents : Imidazoles, including derivatives like this compound, are widely used as antifungal drugs. They inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .
- Antiparasitic Activity : Some imidazole derivatives show promising activity against parasites, including protozoa and helminths. Researchers explore their potential as antiparasitic agents .
- Metal-Catalyzed Reactions : Imidazoles can serve as ligands in transition metal-catalyzed reactions. They stabilize metal complexes and enhance catalytic activity in various transformations, such as cross-coupling reactions and C-H activation .
- Base Catalysts : Imidazole derivatives act as efficient base catalysts in organic synthesis. They facilitate reactions like acylation, alkylation, and Michael additions .
- Coordination Complexes : Imidazole-containing ligands form coordination complexes with metal ions. These complexes find applications in materials science, including luminescent materials, sensors, and molecular magnets .
- Host Molecules : Imidazole-based compounds participate in host-guest interactions. Researchers design supramolecular assemblies using imidazole-containing receptors for selective binding of guest molecules .
- Enzyme Inhibitors : Imidazole derivatives can inhibit enzymes due to their structural resemblance to natural substrates. Researchers explore their potential as enzyme inhibitors in drug discovery .
- Metalloenzymes : Imidazole-containing ligands coordinate to metal ions in metalloenzymes, affecting their activity. Understanding these interactions aids in drug design and bioinorganic chemistry .
- Sensors and Detectors : Imidazole-based materials exhibit fluorescence properties, making them useful in chemical sensors and detectors. Researchers investigate their applications in environmental monitoring and diagnostics .
Pharmaceuticals and Medicinal Chemistry
Catalysis and Organic Synthesis
Materials Science and Coordination Chemistry
Supramolecular Chemistry and Host-Guest Systems
Biological Studies and Enzyme Inhibition
Functional Materials and Sensors
Safety and Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . This includes traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Mechanism of Action
Target of Action
Imidazole derivatives are known to be key components in functional molecules used in a variety of applications .
Mode of Action
Imidazole compounds are known to interact with their targets through the formation of bonds during the synthesis of the imidazole .
Biochemical Pathways
Imidazole derivatives are known to play a role in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to be utilized in a diverse range of applications, suggesting they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
[1-(3-chlorophenyl)imidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-10(13)7-14/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNJTZQQSNWJER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-2-methanol, 1-(3-chlorophenyl)- |
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